molecular formula C12H15N3O B1324412 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine CAS No. 949556-61-0

1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1324412
M. Wt: 217.27 g/mol
InChI Key: NSEQDDGTNOMRHQ-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-methoxybenzyl alcohol , which is a member of benzyl alcohols . It’s used in laboratory chemicals and has applications in food, drug, pesticide, or biocidal product use .


Synthesis Analysis

While specific synthesis methods for “1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine” are not available, 4-methoxybenzyl alcohol, a related compound, has been used in the synthesis of various compounds . For instance, it’s a key synthetic intermediate in the industrial production of dextromethorphan .

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine and its derivatives have been a focus in synthetic chemistry. For example, an efficient one-pot synthesis method for a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was developed using a solvent-free condensation/reduction reaction, highlighting its ease of synthesis and applicability in creating various pyrazole derivatives (Becerra, Rojas, & Castillo, 2021).

Antimicrobial and Antifungal Activities

Substituted 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and tested for their antibacterial and antifungal activities. Some derivatives demonstrated potent antimicrobial properties, suggesting their potential in therapeutic applications (Raju et al., 2010).

Structural Analysis in Crystallography

The structural aspects of similar pyrazole derivatives have been studied, such as in the case of 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole, where hydrogen-bonded chains were observed, contributing to our understanding of molecular interactions in solid-state chemistry (Abonía et al., 2007).

Antiproliferative Effects on Cancer Cells

Derivatives of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, such as N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives, have been explored for their antiproliferative activities against cancer cell lines, such as melanoma. This research indicates the potential use of these compounds in cancer treatment (Kim et al., 2011).

Cytotoxicity Evaluation

Some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those with the 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine structure, were synthesized and evaluated for cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This underlines their potential in developing new chemotherapeutic agents (Hassan, Hafez, & Osman, 2014).

Antitumor, Antifungal, and Antibacterial Activities

The antitumor, antifungal, and antibacterial activities of pyrazole derivatives, including 1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine, have been extensively studied. For instance, a study on the synthesis, characterization, and biological activities of such compounds revealed potential pharmacophore sites for antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

properties

IUPAC Name

2-[(4-methoxyphenyl)methyl]-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-7-12(13)15(14-9)8-10-3-5-11(16-2)6-4-10/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEQDDGTNOMRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40633477
Record name 1-[(4-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine

CAS RN

949556-61-0
Record name 1-[(4-Methoxyphenyl)methyl]-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40633477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
The molecular chaperone Hsp90, essential in all eukaryotes, plays a multifaceted role in promoting survival, virulence, and drug resistance across diverse pathogenic fungal species. …
Number of citations: 54 pubs.acs.org

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